molecular formula C7H16O B1606748 3,4-Dimethyl-1-pentanol CAS No. 6570-87-2

3,4-Dimethyl-1-pentanol

Cat. No. B1606748
CAS RN: 6570-87-2
M. Wt: 116.2 g/mol
InChI Key: SVJNECJVNWTYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-1-pentanol is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-1-pentanol consists of 7 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The exact structure can be viewed using specific software that can read 2D Mol files or computed 3D SD files .


Physical And Chemical Properties Analysis

3,4-Dimethyl-1-pentanol has a variety of physical and chemical properties. It has a molecular weight of 116.204 . Other properties such as boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, and viscosity can be determined under specific conditions .

Scientific Research Applications

Hydrogen Bonding Studies

Research on hydrogen bonding in hindered alcohols like 2,4-dimethyl-3-ethyl-3-pentanol, a compound structurally related to 3,4-Dimethyl-1-pentanol, shows that these alcohols can form dimers but not higher hydrogen-bonded species. This unique behavior allows for detailed studies of monomer–dimer equilibria without interference from competing processes, making these substances valuable for understanding hydrogen bonding dynamics (Becker, Tucker, & Rao, 1977).

Catalysis and Synthesis

3,4-Dimethyl-1-pentanol has been involved in catalytic processes. For example, in the synthesis of N-(pentan-3-ylidene)-3,4-dimethyl aniline, an intermediate in the production of pendimethalin, acidic ionic liquids demonstrated excellent catalytic activity and selectivity. The role of 3,4-Dimethyl-1-pentanol in such processes highlights its potential in green technology and industrial applications (Xu Dan-qian, 2011).

Conformational Analysis

Conformational studies of molecules structurally similar to 3,4-Dimethyl-1-pentanol, like 2,2-dimethyl-4-phenyl-3-pentanols, have revealed insights into molecular interactions. These studies, using techniques like NMR and IR spectroscopy, help in understanding the preferred conformations of these molecules and their implications in chemical reactivity and dynamics (Kodama et al., 1979).

Biofuel Research

Pentanol isomers, including compounds like 3,4-Dimethyl-1-pentanol, have been identified as potential biofuels. Research on the synthesis of these isomers in microorganisms through metabolic engineering holds promise for efficient biofuel production, contributing to renewable energy solutions (Cann & Liao, 2009).

Deoxygenation Processes

In the field of organic synthesis, 3,4-Dimethyl-1-pentanol has been used as a reducing agent in deoxygenation reactions. The compound's efficiency as a potential hydrogen donor in converting epoxides to alkenes underlines its significance in organic synthesis and industrial applications (Robertson & Srivastava, 2017).

Spectroscopic Analysis

The dimerization of molecules similar to 3,4-Dimethyl-1-pentanol has been a subject of infrared spectroscopic study. Such studies provide valuable insights into the molecular interactions and association dynamics in organic compounds, particularly in the context of hydrogen bonding (Chen, Wu, & Kao, 2004).

Combustion and Emission Studies

3,4-Dimethyl-1-pentanol's derivatives have been investigated in combustion engines. Studies on blends of pentanol and diesel in compression ignition engines under low-temperature combustion modes reveal insights into combustion performance and emission characteristics, crucial for developing more efficient and less polluting engine technologies (Raza et al., 2019).

Safety And Hazards

Safety data sheets suggest that 3,4-Dimethyl-1-pentanol is flammable and harmful if inhaled . It may cause skin irritation and serious eye damage . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If inhaled, the person should be moved to fresh air and given artificial respiration if necessary .

properties

IUPAC Name

3,4-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(2)7(3)4-5-8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJNECJVNWTYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984245
Record name 3,4-Dimethylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-1-pentanol

CAS RN

6570-87-2
Record name 1-Pentanol, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006570872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethyl-1-pentanol
Reactant of Route 2
3,4-Dimethyl-1-pentanol
Reactant of Route 3
3,4-Dimethyl-1-pentanol
Reactant of Route 4
3,4-Dimethyl-1-pentanol
Reactant of Route 5
3,4-Dimethyl-1-pentanol
Reactant of Route 6
3,4-Dimethyl-1-pentanol

Citations

For This Compound
40
Citations
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com
D Derewiaka, E Molińska - Food Chemistry, 2015 - Elsevier
The aim of the study was to characterise products of cholesterol standard changes during thermal processing. Cholesterol was heated at 120 C, 150 C, 180 C and 220 C from 30 to 180 …
Number of citations: 51 www.sciencedirect.com
CR Wright, WN Setzer - American Journal of Essential Oils and …, 2013 - essencejournal.com
The essential oils of Stenocereus thurberi Engelm.(Cactaceae) growing wild in the Organ Pipe Cactus National Monument and cultivated at the Arizona-Sonora Desert Museum were …
Number of citations: 5 www.essencejournal.com
P Kakumyan, K Matsui - Bioscience, biotechnology, and …, 2009 - Taylor & Francis
Astraeus spp. is consumed in several regions of Southeast Asia. C 8 compounds, including 1-octen-3-ol, are the main volatile compounds in fresh Astraeus spp. Other compounds …
Number of citations: 17 www.tandfonline.com
Y Zhai, S Sun, Z Wang, Y Zhang, H Liu… - Journal of separation …, 2011 - Wiley Online Library
Headspace single drop microextraction (HS-SDME) coupled with microwave extraction (ME) was developed and applied to the extraction of the essential oil from dried Syzygium …
YB Lan, X Qian, ZJ Yang, XF Xiang, WX Yang, T Liu… - Food chemistry, 2016 - Elsevier
The evolution of free and glycosidically bound volatile compounds in ‘Beibinghong’ (Vitis vinifera × Vitis amurensis) grape berries throughout on-vine over-ripening and freezing …
Number of citations: 94 www.sciencedirect.com
L Yi-jun, Q Yang-yang, S Bing, L Yang-yang… - Microchemical …, 2021 - Elsevier
The effect of four drying methods (namely, sun drying, vacuum freeze drying, vacuum drying, and hot air drying) on the fresh Ganoderma lucidum volatile organic compounds (VOCs) …
Number of citations: 18 www.sciencedirect.com
Q Guo, X Zhang, X Li, T Chen, B Yang, C Ding, C Wang… - Chemosphere, 2021 - Elsevier
Ozone and biological activated carbon (BAC) are known to be effective at removing odors in drinking water. However, the specific variations in complex odors and odorants along the …
Number of citations: 14 www.sciencedirect.com
APP Bressani, SJ Martinez, SR Evangelista, DR Dias… - LWT, 2018 - Elsevier
This study aimed to evaluate the behavior of yeasts as starter cultures for dry processed coffee. Saccharomyces cerevisiae CCMA 0543, Candida parapsilosis CCMA 0544, and …
Number of citations: 102 www.sciencedirect.com
C Carlini, H Bano, E Chiellini - … of Polymer Science Part A‐1 …, 1972 - Wiley Online Library
The dependence of stereoelectivity on conversion has been investigated by polymerizing racemic 4‐methyl‐1‐hexene (I) and 3,7‐dimethyl‐1‐octene (II) in the presence of catalysts …
Number of citations: 16 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.